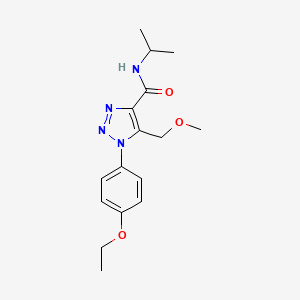

1-(4-ethoxyphenyl)-5-(methoxymethyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Description

1-(4-Ethoxyphenyl)-N-isopropyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-5-(methoxymethyl)-N-propan-2-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O3/c1-5-23-13-8-6-12(7-9-13)20-14(10-22-4)15(18-19-20)16(21)17-11(2)3/h6-9,11H,5,10H2,1-4H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTLUMVEPVEUAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC(C)C)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-ethoxyphenyl)-5-(methoxymethyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The synthetic route generally includes the following steps:

Formation of the triazole ring:

Introduction of the ethoxyphenyl group: This step involves the substitution of a suitable precursor with 4-ethoxyphenyl moiety.

Attachment of the isopropyl group: This is usually done through an alkylation reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-N-isopropyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with triazole scaffolds exhibit promising anticancer properties. A study highlighted the synthesis of various triazole derivatives, including the target compound, which were evaluated for their cytotoxic effects against different cancer cell lines. The results demonstrated significant inhibition of cell proliferation in several types of cancer, suggesting that 1-(4-ethoxyphenyl)-5-(methoxymethyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide could serve as a lead compound for further development in anticancer therapies .

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Anti-inflammatory Effects

Inflammation plays a crucial role in numerous chronic diseases. Preliminary studies have indicated that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests its potential use in treating inflammatory disorders such as arthritis and other autoimmune diseases .

Synthesis and Mechanisms

The synthesis of this compound typically involves multi-step synthetic routes that include:

- Formation of the Triazole Ring: Utilizing azide and alkyne coupling reactions.

- Carboxamide Formation: Reacting the triazole with suitable carboxylic acid derivatives under controlled conditions.

- Purification: Employing chromatography techniques to isolate the final product with high purity.

These synthetic pathways are crucial for optimizing yield and ensuring the biological activity of the compound .

Case Studies

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-5-(methoxymethyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes, particularly cytochrome P450 enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The compound may also interact with other proteins and receptors, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)-N-isopropyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives such as:

1-(4-Methoxyphenyl)-N-isopropyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide: Similar in structure but with a methoxy group instead of an ethoxy group, leading to different pharmacokinetic properties.

1-(4-Ethoxyphenyl)-N-methyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide: Similar but with a methyl group instead of an isopropyl group, affecting its biological activity.

1-(4-Ethoxyphenyl)-N-isopropyl-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxamide: Similar but with a hydroxymethyl group instead of a methoxymethyl group, influencing its solubility and reactivity.

These comparisons highlight the uniqueness of 1-(4-ethoxyphenyl)-5-(methoxymethyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide in terms of its specific functional groups and their impact on its chemical and biological properties.

Biological Activity

1-(4-ethoxyphenyl)-5-(methoxymethyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, commonly referred to as compound 950236-82-5, is a member of the triazole family known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.

Chemical Structure and Properties

The structural formula of the compound is represented as follows:

This compound features a triazole ring, which is often associated with various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including our compound of interest. The mechanism of action often involves the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis.

Key Findings:

- In vitro Studies : Compound 950236-82-5 was tested against various cancer cell lines. Preliminary results indicate significant antiproliferative effects, with IC50 values comparable to standard chemotherapeutics.

- Mechanism : The compound inhibits TS activity, leading to disrupted DNA synthesis and subsequent cancer cell apoptosis. In one study, related triazole compounds exhibited IC50 values ranging from 1.95 to 4.24 μM against TS, suggesting that similar derivatives may exhibit comparable efficacy .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated.

Test Results:

- Bacterial Strains : The compound showed activity against both Gram-positive and Gram-negative bacteria. Notably, it demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli.

- Comparison with Standards : In comparative studies, the compound's antimicrobial activity was measured against established antibiotics, revealing promising results that warrant further exploration .

Case Studies

Several case studies have documented the synthesis and evaluation of triazole derivatives similar to 950236-82-5:

- Synthesis and Evaluation :

- Molecular Docking Studies :

Comparative Data Table

| Compound Name | CAS Number | Anticancer IC50 (μM) | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|---|

| 950236-82-5 | 950236-82-5 | TBD | Active against E. coli and S. aureus | Thymidylate Synthase Inhibition |

| Compound A | XXXXXXXXXX | 1.1 | Active | TS Inhibition |

| Compound B | XXXXXXXXXX | 2.6 | Active | TS Inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.